molecular formula C13H12N2OS2 B5107812 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5107812
M. Wt: 276.4 g/mol
InChI Key: OQXOLCHNOCUSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as PBT-1, is a small molecule that has been extensively studied for its potential therapeutic applications. PBT-1 belongs to the class of compounds known as benzothieno[2,3-d]pyrimidinones and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the aggregation of amyloid-beta and prion proteins, which are thought to play a key role in the development and progression of Alzheimer's disease and prion diseases, respectively. 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the aggregation of mutant huntingtin protein, which is associated with Huntington's disease.
Biochemical and Physiological Effects
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-mediated protein aggregation, the reduction of oxidative stress, and the modulation of intracellular signaling pathways. 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory effects and to promote the clearance of misfolded proteins.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is that it has been extensively studied and has been shown to have a range of potential therapeutic applications. However, one limitation of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is that it is a small molecule and may have limited bioavailability and pharmacokinetic properties.

Future Directions

There are several potential future directions for the study of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of research could be the development of more potent and selective 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one analogs. Another area of research could be the investigation of the potential therapeutic applications of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Additionally, the potential use of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapeutic agents could also be explored.

Synthesis Methods

The synthesis of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO.

Scientific Research Applications

2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in a range of diseases including Alzheimer's disease, Huntington's disease, and prion diseases. In preclinical studies, 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-2-7-17-13-14-11(16)10-8-5-3-4-6-9(8)18-12(10)15-13/h1H,3-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXOLCHNOCUSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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